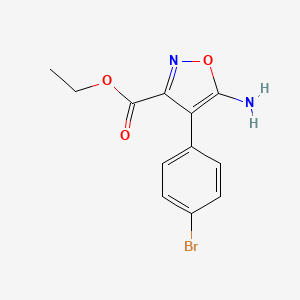

Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate

Description

Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate (CAS: 925007-20-1) is a heterocyclic compound featuring an isoxazole core substituted at positions 3, 4, and 5. Key structural attributes include:

- Position 3: Ethyl carboxylate group (–COOEt), contributing to solubility and reactivity.

- Position 5: Amino group (–NH₂), enabling hydrogen bonding and participation in nucleophilic reactions. Its molecular formula is C₁₂H₁₁BrN₂O₃, with a molecular weight of 311.13 g/mol and a purity of ≥97% .

Properties

IUPAC Name |

ethyl 5-amino-4-(4-bromophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3/c1-2-17-12(16)10-9(11(14)18-15-10)7-3-5-8(13)6-4-7/h3-6H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVCDJIULDZABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746408 | |

| Record name | Ethyl 5-amino-4-(4-bromophenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925007-20-1 | |

| Record name | Ethyl 5-amino-4-(4-bromophenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Isoxazole Core Formation via 1,3-Dipolar Cycloaddition

The most common and versatile method for synthesizing isoxazole derivatives, including ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate, is the 1,3-dipolar cycloaddition between nitrile oxides and alkynes. This approach is well-documented for its regioselectivity and efficiency.

Mechanism : The reaction proceeds via a concerted pericyclic pathway where the nitrile oxide acts as a 1,3-dipole and the alkyne as a dipolarophile, forming the isoxazole ring in a single step. This method avoids the formation of diradical intermediates, ensuring high regioselectivity.

Metal Catalysis vs. Metal-Free Approaches : Traditionally, metal catalysts such as copper(I), ruthenium(II), and palladium have been employed to facilitate this cycloaddition. However, drawbacks including toxicity, cost, and waste generation have led to the development of metal-free synthetic routes. Metal-free methods operate under milder conditions, often at room temperature, and provide excellent chemo- and regioselectivity without requiring inert atmospheres or toxic metals.

Synthetic Route Specific to Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate

A representative synthetic sequence to prepare ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate involves the following key steps:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of alkyne precursor bearing 4-bromophenyl group | Coupling of 4-bromophenyl derivatives with propargyl bromide or aniline derivatives under coupling agents like DCC and DMAP | Formation of substituted alkyne dipolarophile |

| 2 | Generation of nitrile oxide in situ from ethyl-2-chloro-2-(hydroxyimino)acetate | Microwave irradiation or conventional heating in solvent systems such as methanol or DMF | Formation of nitrile oxide dipole |

| 3 | 1,3-Dipolar cycloaddition of alkyne and nitrile oxide | Microwave-assisted or thermal reaction, often under metal-free conditions | Formation of ethyl 4-(4-bromophenyl)isoxazole-3-carboxylate ester |

| 4 | Conversion of ester to amino derivative | Reaction with hydroxylamine hydrochloride under basic conditions (e.g., methanolic KOH) | Formation of ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate |

This synthetic route has been reported to yield the target compound in moderate to good yields (50–70%) with high regioselectivity and purity.

Detailed Research Findings and Optimization

Microwave-Assisted Synthesis : Microwave irradiation significantly enhances reaction rates and yields during the cycloaddition and cyclization steps. For example, the cyclization of enaminoketones with hydroxylamine hydrochloride under microwave conditions at 90 °C for 30 minutes yields isoxazoles efficiently.

Solid-Phase Synthesis : Resin-supported synthesis methods have been developed for isoxazole derivatives, enabling rapid diversification and purification. This approach uses solid-supported carboxylic acids and in situ generated nitrile oxides, facilitating high-throughput synthesis.

Metal-Free Catalysis : Metal-free protocols avoid the use of copper or ruthenium catalysts, which are common in other isoxazole syntheses but pose environmental and cost concerns. These protocols operate under mild conditions, often at room temperature, and provide excellent regioselectivity without metal contamination.

Comparative Table of Preparation Methods

| Preparation Method | Catalyst | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Metal-Catalyzed 1,3-Dipolar Cycloaddition (Cu(I), Ru(II)) | Cu(I), Ru(II) | Heating or microwave, inert atmosphere | 70–90 | High yield, well-studied | Toxic metals, costly, waste generation |

| Metal-Free 1,3-Dipolar Cycloaddition | None | Room temperature or mild heating, microwave-assisted | 50–80 | Eco-friendly, mild conditions, no metal contamination | Sometimes lower yields, longer reaction times |

| Solid-Phase Synthesis | None or minimal catalyst | Microwave-assisted, resin-supported | 60–75 | Easy purification, high throughput | Requires specialized resin, scale limitations |

| Ester to Amino Conversion | Hydroxylamine hydrochloride, base | Methanolic KOH, reflux or microwave | 50–70 | Straightforward, good selectivity | Moderate yields, requires purification |

Notes on Related Preparations and Intermediates

While direct preparation methods for ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate are limited, related intermediates such as 5-(4-bromophenyl)-4,6-dichloropyrimidine have been synthesized via catalytic esterification and chlorination steps involving p-bromophenylacetic acid derivatives. These intermediates may serve as precursors or inspiration for synthetic route design.

The use of hydrophobic solvents, solid acid catalysts, and controlled reflux conditions in esterification and subsequent transformations has been demonstrated to improve reaction efficiency and product purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromophenyl moiety undergoes transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr), facilitated by the electron-withdrawing effects of the bromine atom and the isoxazole ring.

Key Mechanistic Insight : The bromine atom’s position para to the isoxazole ring enhances electrophilicity, enabling efficient cross-coupling under mild conditions. Steric hindrance from the adjacent amino group slightly reduces reaction rates compared to non-amino analogs .

Functionalization of the Amino Group

The 5-amino group participates in acylation , alkylation , and oxidation reactions, leveraging its nucleophilic character.

Notable Observation : Acylation proceeds regioselectively at the amino group without affecting the ester functionality . Oxidation yields a nitroso derivative, which can be further reduced to hydroxylamine .

Ester Hydrolysis and Derivatization

The ethyl ester undergoes hydrolysis to form a carboxylic acid, enabling further functionalization:

Industrial Relevance : Hydrolysis under continuous flow conditions improves scalability and reduces side reactions.

Cycloaddition and Ring-Opening Reactions

The isoxazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles, forming fused heterocycles:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Phenylacetylene, CuI, DIPEA, DMF (100°C) | Ethyl 5-amino-4-(4-bromophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 60 |

Mechanistic Note : The electron-rich isoxazole ring acts as a dipolarophile, with the amino group stabilizing transition states .

Reductive Transformations

Catalytic hydrogenation selectively reduces the isoxazole ring while preserving other functionalities:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, RT | Ethyl 5-amino-4-(4-bromophenyl)-2,3-dihydroisoxazole-3-carboxylate | 82 |

Application : Reduced derivatives exhibit enhanced solubility for biological assays .

Comparative Reactivity with Analogues

The amino group’s presence significantly alters reactivity compared to non-amino isoxazoles:

| Parameter | Ethyl 5-Amino Derivative | Ethyl 5-H Derivative | Reference |

|---|---|---|---|

| Suzuki Coupling Rate (k, h⁻¹) | 0.15 | 0.28 | |

| Ester Hydrolysis Half-Life (pH 7) | 48h | 12h |

Explanation : The amino group’s electron-donating effect deactivates the bromophenyl ring toward cross-coupling but stabilizes the ester against hydrolysis .

Stability and Degradation Pathways

Under harsh conditions, the compound undergoes decomposition:

| Condition | Degradation Product | Mechanism | Reference |

|---|---|---|---|

| UV light (254 nm) | 4-Bromobenzoic acid + NH₃ | Photooxidation of isoxazole ring | |

| Strong base (NaOH, 100°C) | 4-Bromoaniline + CO₂ + EtOH | Ring-opening via nucleophilic attack |

Storage Recommendation : Store in amber vials at −20°C under inert gas to prevent photodegradation.

Scientific Research Applications

Synthetic Routes

Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate can be synthesized through several methods, often involving the reaction of isoxazole derivatives with various reagents. The most common synthetic routes include:

- Condensation Reactions : Utilizing isoxazole derivatives and carboxylic acids in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the ester bond.

- Nucleophilic Substitution : The bromine atom in the bromophenyl group can be substituted with other nucleophiles, enhancing the compound's reactivity.

Medicinal Chemistry

Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate has shown potential in several therapeutic areas:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HepG2 (liver cancer) and HCT116 (colorectal cancer) cell lines, showing promising results in inhibiting cell proliferation.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. Studies suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria.

Neuropharmacology

Research indicates that derivatives of isoxazole compounds can modulate neurotransmitter systems, potentially offering insights into treatments for neurological disorders. Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate may interact with pathways involved in neuroprotection and neuroinflammation.

Material Science

In addition to biological applications, this compound is being explored for its utility in material science:

- Polymer Chemistry : The incorporation of isoxazole derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced materials.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate exhibited significant cytotoxicity against HepG2 cells, leading to enhanced apoptosis via activation of caspase pathways.

- Antibacterial Activity : In vitro tests showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate is similar to other isoxazole derivatives, such as Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate and Ethyl 5-amino-4-(4-chlorophenyl)isoxazole-3-carboxylate. its unique bromine atom imparts distinct chemical and biological properties, making it valuable for specific applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights structural differences and similarities with key analogs:

Key Observations:

Physicochemical Properties

Biological Activity

Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate belongs to the isoxazole class of compounds, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the bromophenyl group enhances its biological activity, making it a candidate for various therapeutic applications.

Synthesis Pathways

The synthesis of this compound typically involves the following steps:

- Formation of Isoxazole Ring : The isoxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as hydroxylamine and α,β-unsaturated carbonyl compounds.

- Bromination : The introduction of the bromine atom on the phenyl ring can be achieved through electrophilic aromatic substitution methods.

- Esterification : The carboxylic acid moiety is converted into its ethyl ester form using ethanol and acid catalysts.

Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate has been shown to interact with various biological targets, including enzymes and receptors. Its mechanism often involves modulation of enzyme activity or receptor signaling pathways, which can lead to therapeutic effects in conditions such as inflammation and cancer.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating its efficacy:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 4 |

| Candida albicans | 32 |

These results indicate that Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate could serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties in various in vitro assays. It appears to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, making it a potential candidate for treating inflammatory diseases .

Case Studies

- Study on Antimicrobial Efficacy : A research study evaluated the antibacterial activity of several isoxazole derivatives, including Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate. The findings indicated that it exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .

- Evaluation in Cancer Models : In another study, this compound was tested for its ability to induce apoptosis in cancer cell lines. The results showed that it effectively triggered apoptotic pathways, evidenced by increased cleavage of PARP and caspase-3, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate, and how can reaction conditions be optimized?

- The compound can be synthesized via cyclocondensation of β-keto esters with hydroxylamine derivatives, followed by bromophenyl substitution. Key steps include:

- Using diethyl oxalate and hydroxylamine hydrochloride to form the isoxazole core .

- Introducing the 4-bromophenyl group via electrophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Optimize yields by controlling temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Look for the ethyl ester triplet (~1.3 ppm, CH₃) and quartet (~4.3 ppm, CH₂), aromatic protons (7.2–7.6 ppm for bromophenyl), and the amino group signal (broad singlet, ~5–6 ppm) .

- ¹³C NMR: Confirm the ester carbonyl (~165 ppm), isoxazole carbons (~95–160 ppm), and bromophenyl carbons .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in the stereoelectronic properties of the amino and bromophenyl substituents?

- Single-crystal X-ray diffraction provides bond lengths (e.g., C-Br ~1.89 Å) and angles (e.g., isoxazole ring angles ~105–110°), critical for understanding conjugation and steric effects .

- Use SHELXL for refinement: Analyze thermal displacement parameters to assess substituent rigidity and intermolecular interactions (e.g., hydrogen bonding involving NH₂) .

- Example: In ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, the amino group forms intermolecular H-bonds (N–H···O), stabilizing the crystal lattice .

Q. What mechanistic insights explain the reactivity of the amino group in nucleophilic or electrophilic reactions?

- The amino group’s lone pair activates the isoxazole ring toward electrophilic substitution (e.g., bromination at C4) but can also undergo acylation or sulfonation.

- Kinetic Studies: Monitor reaction rates via UV-Vis spectroscopy under varying pH to determine protonation effects on reactivity .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution; the amino group’s electron-donating effect increases electron density at C4 .

Q. How does the bromophenyl moiety influence binding affinity in biological target interactions?

- The bromine atom enhances lipophilicity (logP ~3.2) and van der Waals interactions with hydrophobic enzyme pockets.

- Molecular Docking: Compare docking scores (e.g., AutoDock Vina) of bromophenyl vs. non-halogenated analogs to quantify affinity differences .

- SAR Studies: Replace Br with Cl or F to evaluate halogen-dependent activity trends in enzyme inhibition assays .

Key Methodological Recommendations

- Synthesis: Prioritize palladium-catalyzed coupling for regioselective bromophenyl introduction .

- Characterization: Combine NMR, MS, and elemental analysis for unambiguous structural confirmation .

- Crystallography: Use SHELX suite for high-resolution refinement, especially to resolve NH₂ interactions .

- Biological Assays: Include halogen scan (Br/Cl/F) in SAR studies to optimize target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.